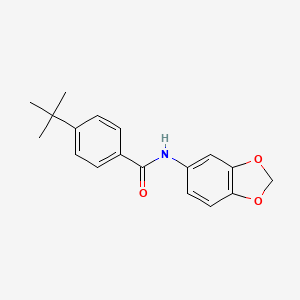

N-1,3-苯并二氧杂环-5-基-4-叔丁基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

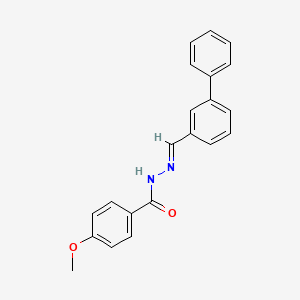

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide is a phenylbenzoxazole-based organic compound. It is part of a class of compounds studied for their intriguing chemical and physical properties, particularly their emission properties when in a condensed state, although not all information directly pertains to this exact compound, the processes and analyses can be similar.

Synthesis Analysis

The compound has been synthesized through methods that could be similar to those for other benzamide derivatives. For instance, the reaction of N-propenylbenzamides with secondary or tertiary butyllithium at low temperatures could generate highly reactive dilithiated species, leading to ortho-substituted primary benzamide derivatives upon electrophilic quenching and hydrolysis (FisherLawrence et al., 1992).

科学研究应用

合成和催化应用

一项研究专注于合成刚性 P-手性膦配体,这对于催化应用至关重要,尤其是在官能化烯烃的不对称氢化中。这些配体包括 2,3-双(叔丁基甲基膦)喹喔啉和 1,2-双(叔丁基甲基膦)-4,5-(亚甲二氧基)苯等衍生物,表现出优异的对映选择性和高催化活性。此类研究展示了类似结构化化合物在药物成分合成中的潜力,为探索 N-1,3-苯并二氧杂环-5-基-4-叔丁基苯甲酰胺在催化和药物合成中的应用提供了一条途径 (Imamoto 等人,2012)。

有机合成和配体效率

另一个应用领域是开发有机化合物的合成新途径。例如,对 2,2'-二硒代双(N-烷基苯甲酰胺)与过氧化物的反应的研究突出了创新合成方法,这些方法可应用于 N-1,3-苯并二氧杂环-5-基-4-叔丁基苯甲酰胺等化合物。这项研究概述了一种自由基合成方法,提供了对潜在合成途径的见解,这些途径可以提高配体效率并扩大类似化合物的适用性 (Fong & Schiesser,1995)。

光物理性质

光物理性质和聚集诱导发射(AIE)现象的研究是另一个重要的应用。对 N-(3-(苯并[d]恶唑-2-基)苯基)-4-叔丁基苯甲酰胺等化合物(其与 N-1,3-苯并二氧杂环-5-基-4-叔丁基苯甲酰胺具有结构相似性)的研究揭示了凝聚态中发射增强的机制。此类见解对于开发具有有机电子、传感器和荧光成像潜在应用的新材料至关重要 (Li 等人,2015)。

作用机制

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” is not mentioned in the search results, related compounds have shown anticancer activity against various cancer cell lines . For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

未来方向

The future directions for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more effective anticancer agents .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHNINNOCCYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)